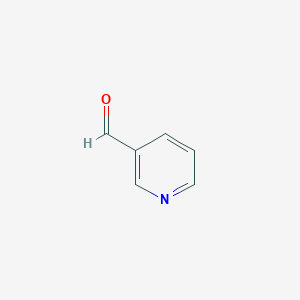

3-Pyridinecarboxaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022044 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-22-1 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840R4IDQ1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Pyridinecarboxaldehyde and Its Derivatives

Hydrogenation-Based Syntheses of 3-Pyridinecarboxaldehyde

The reduction of pyridine (B92270) derivatives, particularly nitriles, presents a direct pathway to obtaining this compound. Controlled hydrogenation is crucial to prevent over-reduction to the corresponding alcohol or amine.

Catalytic Hydrogenation of 3-Cyanopyridine (B1664610)

The catalytic hydrogenation of 3-cyanopyridine is a prominent method for synthesizing this compound. chemicalbook.comguidechem.comechemi.com This process requires careful control of reaction conditions to selectively yield the aldehyde.

Palladium on carbon (Pd/C) is a widely utilized catalyst for the hydrogenation of 3-cyanopyridine. chemicalbook.comguidechem.comechemi.com The reaction is typically carried out in an acidic aqueous medium to facilitate the selective formation of the aldehyde and minimize the formation of byproducts. googleapis.comgoogle.com The process involves the controlled addition of hydrogen gas under specific temperature and pressure conditions. googleapis.comgoogle.com One patented method describes the hydrogenation of a pyridine nitrile in an aqueous acid medium at a reaction pressure below 50 p.s.i.g. and a temperature between 10°C and 70°C. googleapis.comgoogle.com Another example details the hydrogenation of 2-pyridine nitrile over a 5% Pd/C catalyst at a pressure of 30-50 p.s.i.g. and a temperature of 25-35°C, resulting in a 70% indicated yield of the corresponding aldehyde. google.com

Table 1: Reaction Parameters for Hydrogenation of Pyridine Nitriles

| Parameter | Value | Reference |

| Starting Material | Pyridine Nitrile | googleapis.comgoogle.com |

| Catalyst | Palladium on Carbon (Pd/C) | chemicalbook.comguidechem.comechemi.comgoogleapis.comgoogle.com |

| Medium | Aqueous Acid | googleapis.comgoogle.com |

| Pressure | < 50 p.s.i.g. | googleapis.comgoogle.com |

| Temperature | 10 - 70 °C | googleapis.comgoogle.com |

| Indicated Yield | ~70% | google.com |

Oxidation-Based Syntheses of this compound

The oxidation of substituted pyridines, such as those with methyl or vinyl groups, offers another significant route to this compound. The choice of oxidant and catalyst is critical for achieving high selectivity and yield.

Oxidation of 3-Methylpyridine (B133936)

Another method involves the vapor-phase oxidation of 3-picoline over a V2O5-TiO2 catalyst. researchgate.net This process, however, often leads to the formation of nicotinic acid as the main product. researchgate.netlookchem.com Photocatalytic oxidation of 3-methylpyridine using TiO2 photocatalysts has also been reported as a method to produce this compound. researchgate.netnii.ac.jp

Table 2: Two-Step Oxidation of 3-Methylpyridine

| Step | Reaction | Temperature | Catalyst | Yield | Purity | Reference |

| 1 | Chlorination | 137 - 142 °C | - | 98% (intermediate) | - | guidechem.com |

| 2 | Hydrolysis | 115 °C | Calcium Carbonate | 98% (step yield) | 99.3% | guidechem.com |

| Overall | - | - | - | ~96% | 99.3% | guidechem.com |

Oxidation of Picoline Derivatives

The oxidation of various picoline derivatives can also yield pyridine aldehydes. The specific reaction conditions and outcomes depend on the starting material and the catalytic system employed. For instance, the photocatalytic oxidation of 3-pyridinemethanol, a derivative of 3-picoline, using TiO2 nanotubes can produce this compound. researchgate.net

Oxidation of Vinyl Pyridine Derivatives

The oxidation of vinylpyridine derivatives presents an alternative route to pyridinecarboxaldehydes. Ozonolysis of vinylpyridines at low temperatures (-100°C to 0°C) is one such method, although it requires specialized equipment. google.com A more recent approach involves the Wacker-type oxidation. In one study, the selective cleavage of an exocyclic olefin in a vinylpyridine was achieved using palladium(II) chloride under an oxygen atmosphere, furnishing the corresponding pyridinecarboxaldehyde. nih.gov

Halogenation and Hydrolysis Routes to this compound

A prominent method for synthesizing this compound involves the halogenation of a methyl-substituted pyridine precursor, followed by hydrolysis to yield the aldehyde. This two-step process is valued for its efficiency and high product yield.

Chlorination and Catalytic Hydrolysis of 3-Methylpyridine

An effective industrial-scale synthesis of this compound utilizes 3-Methylpyridine as the starting material. guidechem.com The process begins with the chlorination of 3-Methylpyridine, which selectively targets the methyl group. This is followed by a catalytic hydrolysis step to convert the chlorinated intermediate into the final aldehyde product. guidechem.com

The initial chlorination reaction is typically carried out by introducing chlorine gas into 3-Methylpyridine at elevated temperatures. guidechem.com This reaction proceeds through a free radical mechanism on the side-chain methyl group, avoiding electrophilic substitution on the pyridine ring itself. guidechem.com The primary intermediate formed is 3-(Dichloromethyl)pyridine.

Subsequent hydrolysis of 3-(Dichloromethyl)pyridine in the presence of a catalyst, such as calcium carbonate, and water yields this compound. guidechem.com This method is noted for its short reaction process, low cost, and high product yield, making it suitable for industrial production. guidechem.com

Detailed research has identified optimal conditions for this synthesis to maximize the yield and purity of this compound. guidechem.com

Table 1: Optimal Reaction Conditions for Synthesis of this compound from 3-Methylpyridine

| Parameter | Optimal Value |

|---|---|

| Chlorination Temperature | 137°C to 142°C |

| Hydrolysis Temperature | 115°C |

| Mass Ratio (Water:Chlorinated Solution) | 4:1 |

| Molar Ratio (Calcium Carbonate:3-(Dichloromethyl)pyridine) | 1.1:1 |

Under these conditions, a yield of up to 96% with a purity of 99.3% can be achieved. guidechem.com

Synthesis of Substituted this compound Derivatives

The functionalization of the pyridine ring allows for the creation of a diverse range of this compound derivatives with specific chemical properties for various applications.

Preparation of Bromo-Substituted 3-Pyridinecarboxaldehydes

Bromo-substituted pyridinecarboxaldehydes are valuable intermediates, particularly in cross-coupling reactions for pharmaceutical and agrochemical research.

One example is the synthesis of 3-Bromo-4-pyridinecarboxaldehyde . A common route involves the oxidation of the methyl group of 3-Bromo-4-methylpyridine using selenium dioxide. An alternative, single-step approach is the Vilsmeier-Haack reaction, which directly formylates 3-bromopyridine, though this can result in lower yields due to the harsh conditions required.

Another key intermediate is 2-Bromo-3-pyridinecarboxaldehyde , which serves as a starting material for preparing phenylethyl-substituted pyridinecarboxaldehydes through methods like Sonogashira coupling. nih.gov

6-Bromo-3-pyridinecarboxaldehyde is also a significant building block in medicinal chemistry, used for creating compounds in the development of treatments for neurological disorders. chemimpex.com

Table 2: Synthesis Methods for Bromo-Substituted 3-Pyridinecarboxaldehydes

| Compound | Method | Reagents | Yield |

|---|---|---|---|

| 3-Bromo-4-pyridinecarboxaldehyde | Oxidation of 3-Bromo-4-methylpyridine | Selenium dioxide (SeO₂) | 50-70% |

Synthesis of Amino-Chloro-Pyridinecarboxaldehyde Isomers

Amino-chloro-pyridinecarboxaldehyde isomers are important substrates for synthesizing naphthyridine derivatives. researchgate.net Efficient synthetic pathways have been developed for isomers such as 2-Amino-5-chloro-3-pyridinecarboxaldehyde and 5-Amino-2-chloro-4-pyridinecarboxaldehyde . researchgate.net The synthesis of these compounds often involves multi-step sequences starting from commercially available materials, with the strategic introduction of the amino and chloro groups onto the pyridine ring before the formation or unmasking of the aldehyde functionality. researchgate.net

Formation of Oxime Derivatives of this compound

Oxime derivatives of this compound are synthesized by reacting the aldehyde with hydroxylamine (B1172632) or its derivatives. ontosight.aicymitquimica.com This reaction converts the aldehyde's carbonyl group into an oxime functional group (C=N-OH). cymitquimica.comnih.gov These derivatives are of interest in medicinal chemistry for their potential biological activities. ontosight.aiontosight.ai The formation of the oxime can be a direct conversion, and the resulting product can often be used in subsequent reactions without extensive purification. google.com

A specific class of these compounds is the O-methyloxime derivatives, where the oxime hydrogen is replaced by a methyl group. These are typically prepared by reacting this compound with an O-substituted hydroxylamine, specifically O-methylhydroxylamine. ontosight.airesearchgate.net Alternatively, the parent oxime can be alkylated to produce the O-methyloxime ether. researchgate.net These derivatives, such as 'this compound, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-', are explored for their potential pharmacological properties, including neuroprotective effects. ontosight.ai

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylpyridine |

| Chlorine |

| 3-(Dichloromethyl)pyridine |

| Calcium Carbonate |

| Water |

| 3-Bromo-4-pyridinecarboxaldehyde |

| 3-Bromo-4-methylpyridine |

| Selenium dioxide |

| Phosphorus oxychloride |

| Dimethylformamide |

| 3-Bromopyridine |

| 2-Bromo-3-pyridinecarboxaldehyde |

| 6-Bromo-3-pyridinecarboxaldehyde |

| 2-Amino-5-chloro-3-pyridinecarboxaldehyde |

| 5-Amino-2-chloro-4-pyridinecarboxaldehyde |

| Hydroxylamine |

| O-methylhydroxylamine |

O-Octyloxime Derivatives

The synthesis of O-alkyl oxime ethers represents a crucial functional group transformation of aldehydes, enhancing their utility in various chemical applications. The preparation of this compound O-octyloxime, while not extensively detailed in dedicated literature, can be reliably achieved through the standard and well-established method of oxime ether formation. This involves the condensation reaction between this compound and O-octylhydroxylamine.

The reaction proceeds via nucleophilic attack of the nitrogen atom of O-octylhydroxylamine on the carbonyl carbon of this compound, followed by dehydration to yield the corresponding O-octyloxime derivative. This transformation is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be facilitated by the presence of a mild acid or base catalyst to promote the reaction rate and ensure high yields. The resulting O-octyloxime derivative of this compound is a stable compound, amenable to further synthetic manipulations.

General Reaction Scheme for the Synthesis of this compound O-Octyloxime:

This compound + O-Octylhydroxylamine → this compound O-octyloxime + H₂O

While specific yields for this exact derivative are not prominently reported, similar reactions involving pyridyl aldehydes and hydroxylamine derivatives are known to proceed with high efficiency. For instance, the synthesis of related pyridine-4-carbaldehyde O-octyl-oxime has been documented, suggesting a robust and transferable methodology. molaid.com

Synthetic Routes to Complex Molecules Incorporating this compound Moieties

The unique electronic and structural features of the 3-pyridyl group make this compound an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The following sections highlight two distinct and powerful synthetic strategies that utilize this compound to construct sophisticated molecular frameworks.

Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction

The Ugi–Zhu three-component reaction (UZ-3CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. Current time information in Bangalore, IN.rsc.org This methodology has been successfully employed to synthesize a library of pyrrolo[3,4-b]pyridin-5-ones, a class of compounds with recognized potential in medicinal chemistry. mdpi.com

The reaction involves the condensation of an aldehyde, an amine, and an isocyanide, followed by an intramolecular aza-Diels-Alder reaction with a dienophile, in this case, maleic anhydride (B1165640). mdpi.comchemicalbook.com The use of this compound as the aldehyde component introduces the pyridyl moiety into the final pyrrolo[3,4-b]pyridin-5-one core.

In a specific example, this compound was reacted with 3-picolylamine, N,N-diethyl-2-isocyano-3-phenylpropanamide, and maleic anhydride in the presence of ytterbium(III) triflate as a catalyst and toluene (B28343) as the solvent. mdpi.com This one-pot process, which involves a cascade of N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration, afforded the corresponding 2-(1-(pyridin-3-yl)methyl)-6-(pyridin-3-yl)-3a,6,7,7a-tetrahydro-1H-pyrrolo[3,4-b]pyridin-5(4H)-one derivative. mdpi.com

Table 1: Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Derivative using this compound via Ugi-Zhu Reaction. mdpi.com

| Aldehyde | Amine | Isocyanide | Dienophile | Catalyst | Solvent | Product | Yield (%) |

| This compound | 3-Picolylamine | N,N-Diethyl-2-isocyano-3-phenylpropanamide | Maleic Anhydride | Ytterbium(III) triflate | Toluene | 2-((Pyridin-3-ylmethyl)carbamoyl)-6-(pyridin-3-yl)-1,3,3a,4,5,7a-hexahydro-2H-isoindole-1,3-dione | 22 |

This synthetic strategy highlights the utility of the Ugi-Zhu reaction for generating molecular diversity and incorporating the this compound framework into complex, polycyclic systems. Current time information in Bangalore, IN.rsc.org

Preparation of Fullerene Derivatives with Pyridinium (B92312) Groups

The functionalization of fullerenes is a key area of research in materials science, with applications ranging from photovoltaics to medicine. The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene cage, is a widely used method for introducing pyrrolidine (B122466) rings onto the C60 surface. nih.gov By employing this compound in this reaction, fulleropyrrolidines bearing a pyridyl substituent can be synthesized.

The reaction typically involves the condensation of an α-amino acid, such as N-methylglycine (sarcosine), with an aldehyde, in this case, this compound, to generate the azomethine ylide in situ. This reactive intermediate then undergoes a cycloaddition with C60 fullerene to yield the corresponding N-methyl-2-(pyridin-3-yl)pyrrolidino[3,4:1,2]fullerene.

To enhance the water solubility and electronic properties of these fullerene derivatives, the pyridine nitrogen can be subsequently quaternized. This is readily achieved by reacting the fulleropyrrolidine with an alkylating agent, such as methyl iodide, at room temperature. nih.gov This final step yields the hydrophilic pyridinium salt of the fullerene derivative.

Table 2: Synthesis of a Pyridinium Fullerene Derivative using this compound.

| Fullerene | Aldehyde | Amino Acid | Reaction | Alkylating Agent | Product |

| C₆₀ | This compound | Sarcosine | Prato Reaction | Methyl Iodide | N-Methyl-N-(pyridin-3-ylmethyl)-fulleropyrrolidinium Iodide |

This two-step process provides a versatile route to novel fullerene derivatives incorporating the this compound moiety, opening avenues for the development of new materials with tailored properties. nih.gov

Mechanistic Investigations of 3 Pyridinecarboxaldehyde Reactivity

Superelectrophilic Activation Studies of 3-Pyridinecarboxaldehyde

The concept of superelectrophilic activation, where a cationic electrophile is further activated by protonation or coordination with a Lewis acid to form a dicationic species, is well-demonstrated by the chemistry of this compound. acs.org

Acid-Catalyzed Condensation Reactions with Arenes

In acid-catalyzed condensation reactions with arenes, this compound exhibits significantly greater reactivity compared to its carbocyclic analog, benzaldehyde (B42025). acs.orgresearchgate.net For instance, this compound reacts with deactivated arenes such as chlorobenzene (B131634), o-dichlorobenzene, and nitrobenzene (B124822) in triflic acid (CF3SO3H) to yield diaryl-3-pyridylmethanes. acs.orgacs.org In contrast, benzaldehyde fails to react with these arenes under similar conditions. acs.orgacs.org

Furthermore, the reactivity difference is highlighted by the acidity required for the condensation with benzene (B151609). This compound condenses with benzene in solutions with a Hammett acidity function (H_o) as low as -9, whereas benzaldehyde necessitates a much stronger acidic environment, in the range of H_o = -11.5 to -14, to achieve comparable reactivity. acs.orgresearchgate.net This enhanced reactivity is attributed to the more facile formation of dicationic intermediates from this compound. acs.org

Table 1: Comparison of Reactivity between this compound and Benzaldehyde in Acid-Catalyzed Condensation with Benzene

| Aldehyde | Acid Medium | Acidity (H_o) | Reactivity with Benzene |

|---|---|---|---|

| This compound | TfOH/TFA | -9 | Reacts |

| Benzaldehyde | TfOH | -11.5 to -14 | Slow reaction |

Data sourced from The Journal of Organic Chemistry. acs.org

Formation and Observation of Diprotonated Electrophile Species

The enhanced reactivity of this compound is a direct consequence of the formation of a diprotonated, dicationic superelectrophile. acs.orgresearchgate.net This species is generated through the protonation of both the pyridine (B92270) ring nitrogen, a relatively strong basic site, and the carbonyl oxygen, a weaker basic site. acs.org The existence of this dicationic intermediate has been confirmed by low-temperature 13C NMR spectroscopy. acs.org Specifically, the diprotonated species was observed at -60 °C in a solution of fluorosulfuric acid-antimony pentafluoride (FSO3H-SbF5). acs.orglookchem.com In contrast, the formation of a dication from benzaldehyde requires protonation of the weakly basic carbonyl group followed by the even weaker phenyl ring. acs.org

Influence of Acidic Media on Carbonyl Electrophilicity

The acidic medium plays a critical role in enhancing the carbonyl electrophilicity of this compound. The protonation of the pyridine nitrogen atom creates a powerful electron-withdrawing effect, which significantly increases the electrophilicity of the adjacent carbonyl carbon. acs.org This inductive effect, coupled with the subsequent protonation of the carbonyl oxygen in a superacidic medium like triflic acid, generates the highly reactive dicationic superelectrophile. acs.orgvulcanchem.com This superelectrophile is sufficiently reactive to attack even deactivated aromatic rings. acs.org

Oxidation Reaction Mechanisms

The oxidation of this compound to nicotinic acid has also been the subject of mechanistic scrutiny, particularly concerning the kinetics and the nature of the oxidizing species involved.

Kinetics of Chromium(VI) Oxidation of this compound

The kinetics of the oxidation of this compound by chromium(VI) in acidic aqueous media have been investigated under pseudo-first-order conditions, with a large excess of the aldehyde. bohrium.comresearchgate.net The reaction rate is dependent on the concentration of the hydrogen ion. bohrium.com The oxidation process is believed to involve the formation of an intermediate ester between the chromium(VI) species and the protonated aldehyde. bohrium.com

Table 2: Conditions for Kinetic Studies of this compound Oxidation by Cr(VI)

| Parameter | Value |

|---|---|

| [Cr(VI)] | 8 × 10−4 M |

| [this compound] | 0.025–0.20 M |

| [HClO4] | 1.0 and 2.0 M |

| Temperature Range | 293–323 K |

Data sourced from ResearchGate. researchgate.net

Identification of Chromium Species with Intermediate Oxidation States

During the oxidation of this compound by chromium(VI), the presence of chromium species in intermediate oxidation states, namely Cr(V), Cr(IV), and even Cr(II), has been inferred from electron spin resonance (e.s.r.) measurements and the kinetic effects of introducing Mn(II) ions or oxygen. researchgate.net The initial two-electron reduction of Cr(VI) is a proposed key step in the mechanism. researchgate.net The final chromium product is the [Cr(H2O)6]3+ complex. researchgate.net

Nucleophilic Addition Reactions

The aldehyde functional group of this compound is an electrophilic center, readily undergoing nucleophilic addition reactions. The reactivity of this aldehyde is modulated by the electron-withdrawing nature of the pyridine ring, which enhances the partial positive charge on the carbonyl carbon.

Hydration and Hemiacetal Formation of Pyridinecarboxaldehyde Isomers

Like other aldehydes, pyridinecarboxaldehyde isomers exist in equilibrium with their hydrated forms (gem-diols) in aqueous solutions and form hemiacetals in the presence of alcohols. researchgate.netresearchgate.net This reactivity is a result of the nucleophilic addition of water or alcohol to the carbonyl group. researchgate.net The position of the aldehyde group on the pyridine ring significantly influences the equilibrium of these reactions. researchgate.net Studies comparing the isomers have indicated that the carbonyl group at the 3-position is generally less activated towards nucleophilic addition than those at the 2- and 4-positions. researchgate.net For instance, in the presence of cobalt and methanol (B129727), the aldehyde group of this compound was observed to remain unchanged, while 4-pyridinecarboxaldehyde (B46228) was converted to hemiacetal and other forms, highlighting its comparatively lower reactivity. rsc.org

Solvent Environment Effects

The solvent plays a critical role in determining the extent of hydration and hemiacetal formation. The formation of these adducts is particularly favored in protic solvents. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) studies have demonstrated that in aqueous media (D₂O), pyridinecarboxaldehyde isomers show the presence of the gem-diol form, whereas in methanol (CD₃OD), hemiacetal formation is predominant. researchgate.net In aprotic solvents like DMSO-d₆, the isomers tend to remain in their carbonyl form. researchgate.net

The choice of solvent can fundamentally alter the hydration shell around the molecule, thereby influencing reactivity. nih.gov The kinetic deuterium (B1214612) isotope effects observed in the hydration of 2- and 4-pyridinecarboxaldehydes in H₂O versus D₂O further underscore the intimate involvement of the solvent in the reaction mechanism. acs.orgacs.org

Table 1: Solvent-Dependent Species of Pyridinecarboxaldehyde Isomers This interactive table summarizes the predominant chemical form of pyridinecarboxaldehyde isomers in different deuterated solvents based on NMR studies. researchgate.net

| Solvent | Predominant Form |

| D₂O (Water) | Gem-diol (Hydrate) |

| CD₃OD (Methanol) | Hemiacetal |

| DMSO-d₆ | Carbonyl |

Acidity/Basicity Influence

The acidity or basicity of the reaction medium has a profound effect on the reactivity of this compound. The extent of hydration for pyridinecarboxaldehydes is known to increase significantly in both acidic and basic conditions compared to a neutral pH. acs.org For pyridinecarboxaldehyde isomers, the pH of the medium not only sways the equilibrium towards the gem-diol or hemiacetal but can also promote the oxidation of the aldehyde to the corresponding carboxylic acid. researchgate.net

Under strongly acidic conditions, such as in triflic acid (CF₃SO₃H) or other superacids, this compound exhibits "superelectrophilic activation". acs.orgacs.org Protonation of the pyridine nitrogen enhances the electron-withdrawing effect on the aldehyde group, dramatically increasing its electrophilicity. researchgate.net This heightened reactivity allows it to participate in reactions with otherwise unreactive aromatic compounds like chlorobenzene and nitrobenzene. acs.orgacs.org In such superacidic environments, the formation of diprotonated, dicationic species has been observed, which are potent electrophiles. acs.orgresearchgate.net

Reactivity Towards Biological Nucleophiles

The electrophilic nature of pyridinecarboxaldehydes also governs their reactions with biological nucleophiles, such as the amine groups found in proteins. This reactivity has been harnessed for the site-selective modification of proteins.

N-Terminal Protein Modification by Pyridinecarboxaldehydes

Pyridinecarboxaldehydes, particularly 2-pyridinecarboxaldehyde (B72084) (2-PCA), have emerged as significant reagents for the site-selective modification of the N-termini of proteins and peptides. acs.orgnih.govnih.gov This strategy is powerful for creating homogeneous bioconjugates for therapeutic and research applications. acs.orgresearchgate.net The unique chemical environment of the N-terminal α-amine allows for a specific reaction pathway that is not accessible to other amine groups in the protein, such as the ε-amine of lysine (B10760008) residues. nih.govnih.gov

Imine Formation and Imidazolidinone Cyclization Pathways

The mechanism for N-terminal specific modification involves a two-step process. chemrxiv.orgresearchgate.net The first step is the formation of an imine (a Schiff base) between the aldehyde group of the pyridinecarboxaldehyde and the N-terminal α-amine of the protein. nih.govacs.org This reaction is reversible.

Lysine side chains, while also capable of forming imines with the aldehyde, lack a suitably positioned neighboring amide group to undergo this stabilizing cyclization. nih.govnih.gov Consequently, any imines formed at lysine residues are readily hydrolyzed, ensuring that the stable modification is confined to the N-terminus. nih.gov The entire process is complicated by the competing hydration of the aldehyde in the aqueous media typically used for protein modification. researchgate.netacs.org

Functionalization Effects on Reaction Rates and Stability

The reactivity of the aldehyde group in this compound is significantly influenced by the presence and position of other functional groups on the pyridine ring. These substituents can alter the electronic properties of the aldehyde, affecting its electrophilicity and its susceptibility to nucleophilic attack. Furthermore, functional groups can exert steric effects and participate in intramolecular interactions, such as hydrogen bonding, which can further modulate reaction rates and the stability of intermediates and products.

Detailed studies have elucidated the effects of various functionalizations on the reaction of pyridinecarboxaldehydes (PCAs) with amines, a fundamental process in bioconjugation and organic synthesis. The reaction typically proceeds through the formation of a hydrate (B1144303) in aqueous media, followed by the formation of an imine, which can then undergo further reactions, such as cyclization. chemrxiv.orgacs.org The nature of the substituent on the pyridine ring can have a profound impact on each of these steps. chemrxiv.org

Research has shown that hydroxyl and methoxy (B1213986) substituents, for example, can have nuanced effects depending on their position relative to the aldehyde. An ortho-hydroxyl group can act as a hydrogen bond acceptor, which may stabilize the transition state and accelerate certain reaction steps. acs.org In some cases, electron-donating substituents have been observed to accelerate the formation of subsequent products, such as imidazolidinones, an effect attributed to the increased pKa of the intermediate iminium ion. chemrxiv.org

The stability of the final product is also critically dependent on the functionalization of the pyridine ring. For instance, in the context of protein labeling, the stability of the formed conjugate is paramount. Studies have shown that some functionalizations can lead to highly unstable products, while others, such as the introduction of an ortho-methoxy group, can result in more stable conjugates. acs.org

The following tables present research findings on the effects of different functional groups on the reaction rates and stability of pyridinecarboxaldehyde derivatives.

Table 1: Effect of Functionalization on Imine Formation with Alanine (B10760859) Dimethyl Amide

This table illustrates the equilibrium constant (K₂) for imine formation between various pyridinecarboxaldehyde derivatives and alanine dimethyl amide in a pD 7.3 buffer at 37°C. acs.org A higher K₂ value indicates a more favorable imine formation.

| Compound | Substituent | K₂ (Im) [M⁻¹] | Notes |

| Parent 2-PCA | None | ~0.5 | Reference compound |

| ortho-hydroxy 2-PCA | 2-OH | 2.2 | Highest imine formation among tested derivatives |

| ortho-methoxy 2-PCA | 2-OCH₃ | ~0.5 | Similar to parent compound |

| para-hydroxy 2-PCA | 4-OH | Approaches 0 | No detectable imine formation |

| ortho-fluoro 2-PCA | 2-F | 3.5 | Highest K₂ of all derivatives tested |

| Parent 4-PCA | None | ~0.2 | Reference compound |

| ortho-hydroxy 4-PCA | 2-OH | <0.2 | Lower K₂ than the parent 4-PCA |

| ortho-methoxy 4-PCA | 2-OCH₃ | ~0.2 | Similar to parent compound |

Data sourced from JACS Au (2025). acs.org

Table 2: Kinetic Data for Imidazolidinone Formation from PCA Derivatives and Dialanine

This table presents the forward (k₃) and reverse (k₋₃) rate constants for the cyclization of the imine intermediate to form an imidazolidinone. The reaction was conducted with various pyridinecarboxaldehyde derivatives and dialanine in a pD 7.3 buffer at 37°C. acs.org

| Compound | Substituent | k₃ [h⁻¹] | k₋₃ [h⁻¹] |

| Parent 2-PCA | None | 0.08 | 0.04 |

| ortho-hydroxy 2-PCA | 2-OH | 0.25 | 0.15 |

| ortho-methoxy 2-PCA | 2-OCH₃ | 0.30 | 0.02 |

| para-hydroxy 2-PCA | 4-OH | N/A | High |

| ortho-fluoro 2-PCA | 2-F | 0.02 | Not measured |

| Parent 4-PCA | None | 0.01 | 0.02 |

| ortho-hydroxy 4-PCA | 2-OH | 0.01 | 0.04 |

| ortho-methoxy 4-PCA | 2-OCH₃ | 0.04 | 0.01 |

N/A: Not applicable as no imine was detected in the preceding step. Data sourced from JACS Au (2025). acs.org

Coordination Chemistry and Ligand Design with 3 Pyridinecarboxaldehyde

Design and Synthesis of Schiff Base Ligands Incorporating 3-Pyridinecarboxaldehyde

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a pivotal class of ligands in coordination chemistry. nih.govrjptonline.org They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound like this compound. nih.govrjptonline.org The resulting imine ligands are valuable because they can act as chelators or connectors, forming stable complexes with a multitude of metals. scirp.orgscirp.org The electronic and steric properties of the Schiff base can be readily tuned by selecting different amine precursors, which in turn influences the coordination geometry and properties of the resulting metal complexes.

A notable class of Schiff base ligands derived from this compound are the isonicotinoylhydrazones. These are synthesized through the condensation of this compound with isonicotinic acid hydrazide (isoniazid). scirp.orgscirp.org For instance, the ligand N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone (L) is obtained from the reaction between isoniazid (B1672263) and pyridine-3-carboxaldehyde in methanol (B129727), resulting in a yellow precipitate. scirp.org These hydrazones are often bidentate or tridentate chelators. scirp.orgscirp.org The synthesis reaction is a condensation process that forms the characteristic azomethine (-N=CH-) linkage, which is crucial for the biological activities these compounds sometimes exhibit. scirp.org

Interactive Table 1: Synthesis of N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Isonicotinic acid hydrazide (Isoniazid) | Methanol | N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone |

While structurally related, Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde and various anilines also provide significant insight into ligand design. A series of these Schiff bases has been prepared by reacting 3-hydroxy-4-pyridinecarboxaldehyde with aniline (B41778) and 4-R-substituted anilines (where R can be CH₃, OCH₃, Br, Cl, NO₂). researchgate.netcsic.es These reactions yield imines that exist predominantly in the hydroxy/imino tautomeric form, featuring an intramolecular hydrogen bond. researchgate.netmdpi.com Spectroscopic studies, including ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR, have confirmed that the hydroxy/imino tautomer with an E configuration is the stable form in both solution and the solid state. researchgate.netcsic.es Density functional theory (DFT) calculations further support that this tautomer is more stable than the oxo/enamino form. researchgate.netcsic.es

Interactive Table 2: Synthesized Schiff Bases from 3-Hydroxy-4-pyridinecarboxaldehyde and Substituted Anilines

| Aniline Substituent (R) | Resulting Schiff Base |

| H | 4-((phenylimino)methyl)pyridin-3-ol |

| CH₃ | 4-((p-tolylimino)methyl)pyridin-3-ol |

| OCH₃ | 4-(((4-methoxyphenyl)imino)methyl)pyridin-3-ol |

| Br | 4-(((4-bromophenyl)imino)methyl)pyridin-3-ol |

| Cl | 4-(((4-chlorophenyl)imino)methyl)pyridin-3-ol |

| NO₂ | 4-(((4-nitrophenyl)imino)methyl)pyridin-3-ol |

Formation of Metal Complexes with this compound-Derived Ligands

The Schiff base ligands synthesized from this compound and its derivatives are excellent candidates for coordinating with a variety of transition metals. The resulting metal complexes have been studied for their diverse structural features and potential applications. scirp.org

Copper(II) complexes have been synthesized using Schiff base ligands derived from this compound. In one study, a Schiff base was first created by the condensation of this compound and L-tryptophan. nih.gov This ligand was then used to form a copper(II) complex, with elemental analysis suggesting a brutto formula of C₃₄H₂₈N₆O₄Cu, indicating that two Schiff base ligands coordinate to the copper center. nih.gov In other research, the direct complexation of this compound with copper(II) salts was investigated. rsc.orgnih.govconicet.gov.ar Unlike its 4-pyridinecarboxaldehyde (B46228) counterpart which undergoes conversion of the aldehyde group, the aldehyde functionality of this compound remains intact upon complexation with copper. rsc.orgnih.gov A one-dimensional coordination polymer, [CuI(3-Py-CHO)]n, has also been prepared, consisting of a copper(I)-iodide ladder chain and the pendant this compound ligand. researchgate.net

Cobalt(II) complexes involving this compound have also been synthesized and characterized. X-ray diffraction studies of a complex prepared with cobalt(II) chloride in methanol revealed that the aldehyde group of the this compound ligand remains unchanged during complexation. rsc.orgnih.govworktribe.comrsc.org The crystal structure of this complex, [Co(C₆H₅NO)₄Cl₂], shows the cobalt ion coordinated by four this compound molecules and two chloride ions. rsc.org The crystal packing is described as chains of these units running along the crystallographic a-axis, stabilized by hydrogen bonding interactions. rsc.org The strong paramagnetic effect of the Co(II) center can make NMR characterization challenging, necessitating reliance on techniques like X-ray crystallography for structural elucidation. rsc.orgnih.govworktribe.com

Interactive Table 3: Crystallographic Data for Cobalt Complex with this compound

| Parameter | Value |

| Chemical Formula | Co(C₆H₅NO)₄Cl₂ |

| Crystal System | Monoclinic |

| Coordination Geometry | Octahedral |

| Ligands | 4 x this compound, 2 x Chloride |

| Source: rsc.org |

Zinc(II) readily forms complexes with ligands derived from this compound, exhibiting structural diversity with coordination numbers ranging from four to six. scirp.orgscirp.org A notable example is the complex formed with the N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone ligand (L). scirp.orgscirp.orgresearchgate.net The reaction of this ligand with zinc nitrate (B79036) in an aqueous methanol mixture yields pale yellow crystals of ZnL₂(H₂O)₄₂·2H₂O. scirp.org X-ray crystallography revealed a distorted octahedral geometry for the zinc center. scirp.org In this structure, the zinc atom is bonded to two Schiff base ligands and four water molecules. scirp.orgscirp.org Interestingly, each Schiff base ligand coordinates to the zinc ion in a monodentate fashion solely through its pyridine (B92270) nitrogen atom, leaving the imine group uncoordinated. scirp.orgscirp.org The complex features a ZnN₂O₄ coordination sphere, with bond lengths and angles typical for octahedral zinc(II) complexes. scirp.org

Interactive Table 4: Selected Bond Lengths and Angles for ZnL₂(H₂O)₄₂·2H₂O

| Bond | Length (Å) | Angle | Degree (°) |

| Zn-N | 2.151 | N-Zn-N | 180 |

| Zn-O | 2.0738 - 2.125 | O-Zn-O | 180 |

| Source: scirp.org |

Lanthanide Complexes

While direct complexation of this compound with lanthanides is not extensively documented, the coordination chemistry of its derivatives, such as nicotinic acid (pyridine-3-carboxylic acid), provides significant insight. The molecular structures of lanthanide complexes with nicotinic acid have been compared to those with its isomers. Infrared (IR) and UV absorption spectra are employed to investigate the structure of these lanthanide complexes. researchgate.net

Studies comparing lanthanide benzoates and nicotinates show that the aromatic system of the benzoate (B1203000) ligand is less disturbed by lanthanide coordination than by sodium ions. researchgate.net The coordination of lanthanide ions with pyridinecarboxylic acids, including nicotinic acid, influences the aromatic ring system, and these changes can be tracked spectroscopically. researchgate.net The photoluminescence properties are a key feature of lanthanide complexes, where the organic ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, resulting in characteristic f-f emission bands. d-nb.infounive.it For instance, complexes of Eu(III) and Tb(III) are known for their bright red and green luminescence, respectively. d-nb.infomdpi.com The design of the pyridine-based ligand is crucial for optimizing these luminescence properties, including the quantum yield and the energy of the triplet state. d-nb.infonih.gov

Structural Characterization of Metal Complexes

Single-Crystal X-ray Crystallography of Pyridinecarboxaldehyde Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes derived from this compound. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For example, a binuclear copper(II) complex, tetrakis(μ-acetato-κO:O′)-bis[(this compound-κN′)]dicopper(II), has been characterized crystallographically. The structure reveals two Cu(II) atoms connected by four bridging acetate (B1210297) ligands in a classic paddle-wheel structure, with each copper atom's coordination sphere completed by the nitrogen atom of a this compound ligand. researchgate.net Similarly, the crystal structure of a cobalt(II) complex with this compound shows the metal center coordinated to multiple ligands, with the aldehyde group remaining intact. d-nb.inforesearchgate.net

In another study, a zinc(II) complex with a Schiff base ligand derived from the condensation of this compound and isonicotinoylhydrazone was analyzed. ugm.ac.id The X-ray structure confirmed that the Schiff base coordinates to the zinc atom through the pyridine nitrogen, forming a distorted octahedral ZnN₂O₄ complex with four water molecules also bonded to the metal center. ugm.ac.id This monodentate coordination via the pyridine nitrogen is noteworthy, as the imine group remains uncoordinated. ugm.ac.id

The crystallographic data for several such complexes are summarized below.

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| [Cu₂(CH₃CO₂)₄(C₆H₅NO)₂] | C₂₀H₂₂Cu₂N₂O₁₀ | Triclinic | P-1 | 7.4099(6) | 8.4298(7) | 10.0254(8) | 108.975(1) | researchgate.net |

| Zn(L)₂(H₂O)₄₂·2H₂O | C₂₄H₃₂N₁₀O₁₄Zn | Triclinic | P-1 | 7.234(5) | 10.292(5) | 11.758(5) | 70.97(5) | ugm.ac.id |

| Co(C₆H₅NO)₄Cl₂ | C₂₄H₂₀Cl₂CoN₄O₄ | Monoclinic | C2/c | 16.483(3) | 9.079(2) | 17.585(4) | 108.80(3) | researchgate.net |

L = N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone

Spectroscopic Characterization (NMR, EPR, UV-Vis, IR) of Metal Complexes

A suite of spectroscopic techniques is essential for characterizing metal complexes of this compound and its derivatives, providing complementary information to crystallographic data.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. In Schiff base complexes derived from this compound, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration. nih.gov For instance, in a series of thiosemicarbazone derivatives, this band appears around 1610 cm⁻¹. rsc.org Changes in the vibrational frequencies of the pyridine ring upon coordination to a metal center are also indicative of complex formation.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. These spectra typically show bands corresponding to π-π* transitions within the aromatic ligand and n-π* transitions associated with the imine group. The coordination to a metal ion often causes shifts in these bands. rsc.orgcolumbia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. In Schiff base derivatives of this compound, the formation of the imine is confirmed by a signal for the HC=N proton, which appears around 8.03 ppm in the ¹H NMR spectrum. rsc.org For paramagnetic complexes, such as those with Cu(II) or Co(II), NMR signals can be significantly broadened or shifted, making interpretation challenging. In such cases, solid-state NMR techniques can be employed to gain structural insights. d-nb.inforesearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is specifically used for studying paramagnetic metal complexes, such as those containing Cu(II). The EPR spectrum provides information about the electronic environment of the unpaired electron, helping to determine the geometry of the complex. For instance, EPR studies combined with DFT calculations have been used to analyze the structure of copper complexes where NMR data is obscured by paramagnetic effects. d-nb.inforesearchgate.net

Table 2: Key Spectroscopic Data for this compound Derivatives and Complexes

| Technique | Feature | Compound Type | Characteristic Signal | Reference |

|---|---|---|---|---|

| IR | Imine Stretch (νC=N) | Schiff Base/Thiosemicarbazone | ~1610-1640 cm⁻¹ | nih.govrsc.org |

| IR | C=S Stretch | Thiosemicarbazone | ~865 cm⁻¹ | rsc.org |

| ¹H NMR | Imine Proton (HC=N) | Schiff Base/Thiosemicarbazone | ~8.0-8.2 ppm | nih.govrsc.org |

| ¹H NMR | Amine Protons (NH₂) | Thiosemicarbazone | ~8.1-8.2 ppm | rsc.org |

| UV-Vis | π-π* / n-π* | Ligand/Complex | ~317 nm | rsc.org |

Applications of this compound-Derived Ligands in Coordination Chemistry

Development of Chemosensors for Metal Ions

Ligands derived from this compound are effective in creating chemosensors for the selective detection of metal ions. The pyridine nitrogen and the reactive aldehyde group allow for the construction of molecules that exhibit a change in a measurable property, such as fluorescence, upon binding to a specific metal ion.

A notable example is a fluorescent chemosensor for the Fe³⁺ ion, synthesized from diethylenetriamine (B155796) and this compound. This Schiff base sensor demonstrated high selectivity for Fe³⁺ over other metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, with a detection limit of 6.49 × 10⁻⁵ M in aqueous solution. nih.gov

Furthermore, metal-organic frameworks incorporating this compound can also function as chemosensors. A Zn-MOF constructed with this compound and trimesic acid acts as a highly sensitive and selective luminescent sensor for hazardous Cr(VI) anions (CrO₄²⁻ and Cr₂O₇²⁻) in water. mdpi.com The luminescence of the MOF is quenched in the presence of these ions, allowing for their detection at very low concentrations. mdpi.com

Table 3: Performance of Chemosensors Derived from this compound

| Sensor Type | Target Ion | Detection Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Schiff Base | Fe³⁺ | Fluorescence | 6.49 × 10⁻⁵ M | nih.gov |

| Zn-MOF | CrO₄²⁻ | Luminescence Quenching | 0.67 μM (0.078 ppm) | mdpi.com |

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound and its derivatives to act as versatile connectors makes them valuable in the synthesis of MOFs. ugm.ac.id The pyridine nitrogen provides a key coordination site, and the aldehyde group can either be retained or functionalized to create more complex linkers, such as Schiff bases.

A prominent example is a zinc-based MOF, designated Zn(3ALPy)(TMA), which was fabricated using this compound (3ALPy) and trimesic acid (TMA) as co-ligands. This framework demonstrates the successful incorporation of the aldehyde-functionalized pyridine into a stable, porous structure. The resulting MOF possesses immobilized Lewis basic pyridyl nitrogen sites within its structure, which contribute to its fluorescence properties and its ability to selectively interact with guest molecules, as demonstrated by its use in sensing Cr(VI) ions. mdpi.com The synthesis of such functionalized MOFs highlights the utility of this compound in creating advanced materials with tailored properties for applications in sensing and environmental remediation.

Biological and Medicinal Chemistry Research Applications

Drug Development and Pharmaceutical Intermediate Synthesis

The structural motif of 3-Pyridinecarboxaldehyde is integral to the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyridine (B92270) ring, a common feature in many biologically active molecules, and the reactive aldehyde group make it a valuable starting material for creating compounds with potential applications in treating a range of diseases.

Researchers have extensively utilized this compound in the synthesis of novel antimicrobial agents. Schiff bases, derived from the condensation of this compound with various amines, and their metal complexes have shown notable antibacterial and antifungal activities.

One area of investigation involves the synthesis of Schiff bases derived from L-tryptophan and pyridinecarboxaldehyde isomers. These compounds and their copper (II) complexes have been synthesized and characterized, with their biological activities being a subject of interest due to the known antimicrobial properties of similar compounds nih.gov. The formation of an intramolecular hydrogen bond between the hydroxyl group of a phenolic ring and the azomethine nitrogen in some pyridine Schiff bases contributes to their stability and has been explored in the context of their antimicrobial effects against Gram-positive bacteria mdpi.com.

Furthermore, Schiff bases derived from isoniazid (B1672263), a primary drug for tuberculosis treatment, and fluorinated benzaldehydes have been synthesized. While these specific derivatives of isoniazid showed more pronounced activity against C. albicans, their copper(II) complexes exhibited significant urease inhibition, a target for some antimicrobial agents mdpi.com. The general principle of forming Schiff bases from heterocyclic aldehydes like this compound and evaluating their antimicrobial potential is a well-established strategy in medicinal chemistry nih.govekb.eg.

| Compound Type | Microorganism | Activity |

|---|---|---|

| Pyridine Schiff Bases | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Moderate to high antibacterial activity |

| Copper (II) complexes of Pyridine Schiff Bases | Various bacteria and fungi | Enhanced antimicrobial activity compared to ligands |

| Isoniazid-derived Schiff Bases | C. albicans | Marked antifungal activity |

This compound is a valuable starting material for the synthesis of compounds with anti-inflammatory properties. A significant focus of this research has been on the synthesis of chalcones and their derivatives. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone.

Studies have shown that chalcones derived from various aromatic aldehydes can exhibit potent anti-inflammatory effects. These effects are often attributed to the inhibition of inflammatory mediators released from mast cells and neutrophils nih.gov. For instance, certain dihydroxychalcones have demonstrated remarkable inhibitory effects on hind-paw edema induced by inflammatory agents in animal models nih.gov. The synthesis of chalcone (B49325) hydrazide derivatives has also been explored, with some compounds showing significant inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation researchgate.netjournaljpri.com. The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (B1171923) rsc.orgscienceopen.com.

| Compound Class | In-Vivo/In-Vitro Model | Observed Effect |

|---|---|---|

| Chalcones | Rat neutrophils | Inhibition of superoxide (B77818) formation |

| Dihydroxychalcones | Polymyxin B-induced mouse paw edema | Remarkable inhibitory effect |

| Chalcone Hydrazides | Carrageenan-induced rat paw edema | Significant percentage of inhibition |

| Chalcone Analogues | LPS-stimulated RAW264.7 cells | Inhibition of NO, TNF-α, IL-1β, and IL-6 production |

The synthesis of novel anticancer agents is a significant area of research where this compound serves as a key precursor. A notable class of compounds derived from this aldehyde are thiosemicarbazones. 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is a well-known ribonucleotide reductase inhibitor that has been investigated for its cytotoxic effects in cancer cells nih.gov.

Research has demonstrated that thiosemicarbazones derived from aromatic aldehydes, including pyridinecarboxaldehydes, and their subsequent conversion to thiazole (B1198619) derivatives can yield compounds with moderate to significant cytotoxicity against various human cancer cell lines, such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) scielo.br. Some of these compounds have been shown to induce apoptosis in cancer cells scielo.br. Metal complexes of thiosemicarbazones, for instance, Sn(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone, have also been synthesized and shown to exhibit potent antitumor activities through multiple mechanisms, including DNA interaction, apoptosis induction, and inhibition of key proteins involved in cancer progression rsc.org. Palladium complexes of thiosemicarbazones have also demonstrated significant cytotoxicity against human tumor cell lines, in some cases exceeding the potency of established anticancer drugs rsc.org.

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Thiazole derivatives of thiosemicarbazones | HL-60, MCF-7 | 43-76 μM |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0, EAC | 2.82 - 14.25 µg/mL |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | B16-F0, EAC | 2.80 - 7.59 µg/mL |

| Palladium(II) thiosemicarbazone complexes | HL-60, U-937 | Lower than cisplatin, BCNU, 5-FU, and hydroxyurea |

The pyridine moiety is a component of many compounds with antiviral activity, and this compound can be a starting point for the synthesis of such molecules. Research in this area includes the synthesis of heterocyclic compounds related to isatin (B1672199) 3-thiosemicarbazone, which have been investigated for their antiviral properties rsc.org.

While direct synthesis from this compound is not always explicitly detailed in broader studies, the synthesis of various N-substituted analogues of antiviral compounds like ribavirin (B1680618) highlights the importance of modifying heterocyclic structures to enhance antiviral efficacy against a range of RNA viruses nih.gov. Furthermore, the development of novel polycyclic pyridone derivatives has yielded potent anti-influenza agents that inhibit the replication of the influenza A virus at very low concentrations nih.gov. These examples underscore the potential of pyridine-based structures, accessible from precursors like this compound, in the discovery of new antiviral drugs.

In the quest for new treatments for malaria, a disease with growing drug resistance, compounds containing the pyridine ring have shown significant promise. This compound can be used to synthesize derivatives that exhibit antimalarial activity.

One approach involves the synthesis of pyridine-based chalcones. Studies have shown that chalcones with pyridine and methoxybenzene moieties can display potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria pensoft.net. The position of the nitrogen atom in the pyridine ring and the substituents on the other aromatic ring can significantly influence the antimalarial efficacy pensoft.net. Research on pyridine derivatives has identified compounds with significant in vivo antimalarial activity against Plasmodium berghei in mice and promising in vitro activity against chloroquine-resistant strains of P. falciparum otago.ac.nz. The mechanism of action for some of these compounds is thought to involve the inhibition of key parasitic enzymes like dihydrofolate reductase otago.ac.nz. Other pyridine-containing compounds, such as certain carboxamides and thiocarboxamides, have also demonstrated potent antiplasmodial activity with low toxicity to human cells nih.gov.

| Compound Class | Plasmodium Strain | Activity (IC50) |

|---|---|---|

| Pyridine-based chalcones | P. falciparum 3D7 & FCR3 | 0.31 - 4.46 µg/mL |

| Pyridyl-diaminopyrimido-diazepines | P. falciparum | 0.175 - 0.990 µM |

| Pyridine derivatives | P. falciparum RKL9 (CQ-resistant) | 0.0402 µM (for compound 2g) |

| Thiopicolinamide 13i | P. falciparum 3D7 & Dd2 (CQ-resistant) | 142 nM |

This compound is a potential precursor for the synthesis of more complex heterocyclic systems like pyrido[4,3-g]quinolines. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring alkaloids and their diverse biological activities.

The synthesis of pyrido[4,3-g]quinoline-5,10-diones and related derivatives has been accomplished, and these compounds have been evaluated for their cytotoxic properties. A number of these derivatives have exhibited significant in vitro antiproliferative activity at submicromolar concentrations against cell lines such as MT-4 researchgate.net. The planar, polycyclic structure of these compounds makes them potential DNA intercalators and inhibitors of enzymes like topoisomerases, which are key targets in cancer chemotherapy. The synthetic strategies developed for these molecules could be adapted for combinatorial chemistry to create libraries of new derivatives for further biological evaluation researchgate.net. The broader class of pyridopyrimidines, which includes the pyrido[4,3-d]pyrimidine (B1258125) scaffold, contains compounds like Trametinib, an FDA-approved kinase inhibitor for treating certain types of cancer nih.gov. This highlights the therapeutic potential of complex heterocyclic systems that can be accessed from simpler building blocks like this compound.

Nicotinic Acid Derivative Research

This compound is structurally related to nicotinic acid (niacin or Vitamin B3), an essential human nutrient vital for numerous biological processes medchemexpress.com. This structural similarity makes the aldehyde a key starting material and intermediate for the synthesis of a wide array of nicotinic acid derivatives. Researchers have leveraged this to create novel compounds with potential therapeutic applications.

For instance, nicotinic acid derivatives have been shown to possess significant analgesic, anti-inflammatory, and antimicrobial properties nih.gov47.251.13. One area of research involves the synthesis of thiazolidinone derivatives of nicotinic acid. This process can start with nicotinic acid hydrazide, which is reacted with various aromatic aldehydes to form Schiff bases. These intermediates are then cyclized to yield the final thiazolidinone compounds nih.gov. The antimicrobial activities of these synthesized derivatives have been evaluated, with some showing significant efficacy nih.gov. The versatility of this compound as a precursor allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of derivatives with optimized biological effects 47.251.13.

Biochemical Research Probes and Enzyme Function Studies

This compound serves as a critical tool in biochemical research, particularly in the study of enzyme kinetics and function. Its aldehyde group allows it to act as a substrate for several oxidoreductase enzymes.

This compound has been extensively used as a substrate to investigate the kinetic mechanisms of aldehyde reductases from various biological sources. Aldehyde reductases are NADPH-dependent enzymes that catalyze the reduction of aldehydes to their corresponding alcohols.

Kinetic studies on the major aldehyde reductase isoenzyme (ALR1) from sheep liver, using this compound as one of the aldehyde substrates, demonstrated that the enzyme follows a sequential, ordered Bi Bi mechanism researchgate.net. This mechanism involves the binding of the coenzyme NADPH to the enzyme first, followed by the aldehyde substrate, to form a ternary complex before the catalytic reaction occurs researchgate.net.

Similarly, detailed kinetic analyses of pig liver aldehyde reductase I revealed that when this compound is the substrate, the enzyme adheres to a compulsory-order mechanism hmdb.ca. However, this study also highlighted that the kinetic mechanism can vary with the substrate, as a partially random-order pathway was observed with p-carboxybenzaldehyde hmdb.ca. Further investigations showed that with this compound, abortive ternary complexes can be formed, which is a common feature in ordered kinetic mechanisms hmdb.ca.

Table 1: Kinetic Mechanisms of Aldehyde Reductases with this compound

| Enzyme Source | Observed Kinetic Mechanism | Key Findings |

|---|---|---|

| Pig Liver Aldehyde Reductase I | Compulsory-Order | The enzyme follows a compulsory-order mechanism with this compound as the substrate. Aldehydes and their corresponding alcohols can inhibit the enzyme at high concentrations. Formation of abortive ternary complexes was observed hmdb.ca. |

| Sheep Liver Aldehyde Reductase (ALR1) | Ordered Bi Bi | Product-inhibition studies were consistent with an ordered Bi Bi mechanism, where NADPH binds before the aldehyde substrate researchgate.net. |

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids nih.govnih.gov. The substrate specificity of ALDH isozymes is broad and includes various aromatic and heterocyclic aldehydes, such as pyridine derivatives nih.gov.

Kinetic studies of human aldehyde dehydrogenase isozymes have shown that these enzymes can process a diverse array of substrates. For instance, derivatives of pyridine are recognized as substrates for ALDH-2 nih.gov. A common phenomenon observed in kinetic studies of ALDH enzymes is substrate inhibition by the aldehyde at high concentrations nih.gov. This inhibition can complicate the determination of kinetic parameters and must be carefully considered in experimental design. Ignoring this effect can lead to significant underestimation of Vmax and overestimation of Km values nih.gov. The use of this compound and related compounds as substrates helps to characterize the active site and understand the specificity of different ALDH isozymes nih.gov.

The use of this compound as a direct probe for elucidating metabolic pathways is not well-documented in scientific literature hmdb.caaacrjournals.org. It is not a naturally occurring metabolite in humans; its presence in biological samples is indicative of exogenous exposure hmdb.caaacrjournals.org. This compound has been identified in human blood and is considered a component of the human exposome—the totality of environmental exposures an individual experiences over a lifetime aacrjournals.org.

While not used to trace endogenous pathways, its detection can signify exposure to particular environmental sources, such as tobacco smoke researchgate.net. The synthesis of isotopically labeled versions, such as this compound-d4, suggests its use as a tracer for pharmacokinetic and metabolic profiling studies of the compound itself or its derivatives, rather than as a probe for interrogating broader metabolic networks.

This compound and its derivatives have been employed as inhibitors to study the function of various enzymes. At high concentrations, this compound itself can act as an inhibitor of aldehyde reductase I hmdb.ca.

More significantly, derivatives of pyridine carboxaldehydes are synthesized to act as potent and specific enzyme inhibitors. For example, pyridine-2-carboxaldehyde thiosemicarbazones have been shown to be powerful inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. By inhibiting this enzyme, these compounds block DNA synthesis, which allows researchers to study the downstream effects and the importance of this pathway in processes like cell proliferation.

Furthermore, this compound is used as a synthetic intermediate to create targeted inhibitors for other enzymes. It is a precursor in a coupling reaction to synthesize a novel dual inhibitor of thromboxane (B8750289) A2 synthase and 5-lipoxygenase, two key enzymes in the arachidonic acid metabolic pathway involved in inflammation and thrombosis researchgate.net. The use of such specific inhibitors is crucial for elucidating the physiological and pathological roles of their target enzymes.

Biological Activity of Derivatives and Structural Activity Relationships

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been synthesized and evaluated for a wide range of biological activities. Structure-activity relationship (SAR) studies help to refine the molecular structure of these derivatives to enhance their potency and selectivity.

Derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones have been synthesized and shown to exhibit potent antibacterial activity, particularly against Gram-positive bacteria. SAR studies on these compounds revealed that the introduction of a fluorine atom significantly enhances their antibacterial effects.

In the realm of anticancer research, pyridine-2-carboxaldehyde thiosemicarbazones have been investigated for their antiproliferative activity. SAR studies on this class of compounds found that the position of substituents on the pyridine ring is critical for activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones were found to be more potent inhibitors of ribonucleotide reductase and tumor cell growth than the corresponding 5-amino derivatives. This highlights how subtle changes in the molecular structure can lead to significant differences in biological function. Additionally, Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes have demonstrated in vitro anti-malarial activity researchgate.net.

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Structure-Activity Relationship (SAR) Findings |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive) | Introduction of a fluorine atom significantly enhances antibacterial activity. |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Antiproliferative / Antitumor | An amino group at the 3-position of the pyridine ring results in higher activity compared to a 5-amino substitution. The heteroaromatic nitrogen is essential for activity. |

| Baylis-Hillman adducts of 2-chloronicotinaldehydes | Anti-malarial | Activity demonstrated against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum researchgate.net. |

| Thiazolidinone derivatives of nicotinic acid | Antimicrobial | Activity observed against various bacterial and fungal strains nih.gov. |

In Vitro and In Silico Studies for Therapeutic Potential

The exploration of this compound derivatives as potential therapeutic agents is heavily reliant on a combination of laboratory-based (in vitro) experiments and computer-based (in silico) simulations. These approaches allow for the efficient screening and rational design of new compounds with desired biological activities, particularly in the field of oncology.

Numerous studies have evaluated the cytotoxic effects of novel pyridine-based compounds against various human breast cancer cell lines. These in vitro assays are crucial for identifying promising anticancer agents.

For example, a series of newly synthesized pyridine heterocyclic hybrids were tested against the MCF-7 breast cancer cell line. nih.govresearchgate.net Several of these compounds, notably 3a, 3b, 5a, and 5b, exhibited superior antiproliferative activities compared to the standard chemotherapeutic drug, Taxol. nih.govresearchgate.net Compound 3b, a pyrano-pyridine hybrid, was particularly potent, with an IC₅₀ value of 6.13 µM against MCF-7 cells. researchgate.net

In another study, novel pyridine-3-carbonitrile (B1148548) derivatives were evaluated for their cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Compounds 4, 9, 14, and 17 demonstrated the lowest half-maximal inhibitory concentrations (IC₅₀s), indicating significant potential against these cancer cells. researchgate.net Similarly, research on pyrrolo[3,4-b]pyridin-5-ones identified compound 1f as having a potent cytotoxic effect on the triple-negative breast cancer (TNBC) cell line MDA-MB-231, decreasing cell viability at a concentration as low as 6.25 µM. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyridine derivatives against breast cancer cell lines.

| Compound Class | Cell Line | Key Findings | Reference |

| Pyrano-pyridine hybrids | MCF-7 | Compound 3b showed a potent IC₅₀ of 6.13 µM, outperforming Taxol. | researchgate.net |

| Pyridine-3-carbonitriles | MCF-7, MDA-MB-231 | Compounds 4, 9, 14, and 17 showed the lowest IC₅₀ values against both cell lines. | researchgate.net |

| Pyrrolo[3,4-b]pyridin-5-ones | MDA-MB-231 | Compound 1f demonstrated high cytotoxic activity, reducing cell viability at 6.25 µM. | nih.gov |

| Thieno[3,2-b]pyridines | MDA-MB-231, MDA-MB-468 | Compounds 2e, 2f, and 2h showed significant growth inhibition with little effect on non-tumorigenic cells. | mdpi.com |

To complement in vitro findings and understand the mechanisms of action at a molecular level, in silico molecular docking studies are frequently employed. These computational simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and specific molecular interactions.

For the highly active pyrano-pyridine hybrid 3b, molecular modeling confirmed that it made essential binding interactions within its target, which helped to predict the structural requirements for its anticancer activity. nih.govresearchgate.net In the investigation of pyridine-3-carbonitrile derivatives, molecular docking experiments were used to confirm the cytotoxicity results, with the most active compounds being docked into the active site of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. researchgate.net